1H-Benzimidazole, 2-(octylthio)-
Overview
Description
1H-Benzimidazole, 2-(octylthio)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an octylthio group attached to the second position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, corrosion inhibition, and material science .
Preparation Methods
One common method involves the use of sodium metabisulfite as an oxidizing agent under mild conditions . The reaction is carried out in a mixture of solvents, and the product is purified through washing with hexane and water . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-(octylthio)- has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for metals, particularly in acidic environments. .
Biology and Medicine: Benzimidazole derivatives, including 1H-Benzimidazole, 2-(octylthio)-, are studied for their potential antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(octylthio)- as a corrosion inhibitor involves its adsorption onto the metal surface. The positively charged nitrogen atom in the benzimidazole ring interacts with the metal, while the long octyl chain forms a hydrophobic network that further reduces the interaction between the metal and the corrosive environment . In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1H-Benzimidazole, 2-(octylthio)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(methylthio)-: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.
1H-Benzimidazole, 2-(phenylthio)-: Contains a phenyl group instead of an octyl group, which may affect its adsorption properties and biological activities.
1H-Benzimidazole, 2-(tetradecylthio)-: Has a longer alkyl chain, potentially providing enhanced hydrophobicity and corrosion inhibition properties
1H-Benzimidazole, 2-(octylthio)- is unique due to its specific combination of the benzimidazole ring and the octylthio group, which provides a balance of hydrophobicity and reactivity, making it effective in various applications.
Properties
IUPAC Name |
2-octylsulfanyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-2-3-4-5-6-9-12-18-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKANVUQFKREHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389425 | |
Record name | 1H-Benzimidazole, 2-(octylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92701-21-8 | |
Record name | 1H-Benzimidazole, 2-(octylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(OCTYLTHIO)BENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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